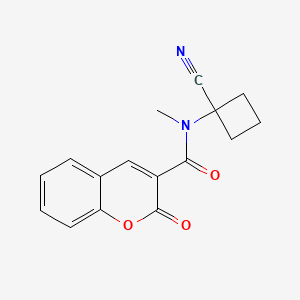
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide, also known as CCMI, is a synthetic compound that belongs to the class of chromene derivatives. CCMI has been studied for its potential application in various scientific research fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed to act through multiple pathways. One of the pathways involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide induces apoptosis by activating caspases and inhibiting Bcl-2. It also inhibits angiogenesis by downregulating VEGF and MMP-9. In neurons, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide protects against oxidative stress and inflammation by upregulating Nrf2 and HO-1. Additionally, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is its high yield in synthesis. This makes it relatively easy and cost-effective to produce in large quantities. Additionally, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity in vitro and in vivo, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is its limited solubility in water, which makes it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide and its potential side effects.
Future Directions
There are several future directions for N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide research. One direction is to further investigate its potential as a therapeutic agent in cancer treatment, neuroprotection, and anti-inflammatory therapy. Another direction is to develop more effective formulations of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide that can improve its solubility and bioavailability. Additionally, more studies are needed to understand the long-term safety and potential side effects of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide. Finally, the development of new derivatives of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide with improved properties and efficacy is also an area of future research.
Conclusion:
In conclusion, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has shown promising potential in various scientific research fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Its high yield in synthesis and low toxicity make it a potential candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its mechanism of action, potential side effects, and long-term safety. The future directions for N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide research include further investigation of its therapeutic potential, development of more effective formulations, and development of new derivatives with improved properties and efficacy.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 3-cyanocyclobutanone with N-methylanthranilic acid in the presence of a base, followed by cyclization and dehydration. The resulting product is N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide, which can be purified by column chromatography. The yield of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is typically high, ranging from 70% to 90%.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential application in various scientific research fields. One of the most promising applications is in cancer treatment. N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis and inhibiting angiogenesis, which are two key processes involved in cancer progression. N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential application in neuroprotection. It has been shown to protect neurons from oxidative stress and inflammation, which are two major factors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18(16(10-17)7-4-8-16)14(19)12-9-11-5-2-3-6-13(11)21-15(12)20/h2-3,5-6,9H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZGDEGQHOINMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=CC=CC=C2OC1=O)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)

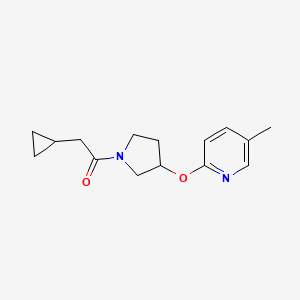
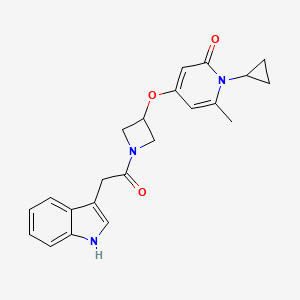
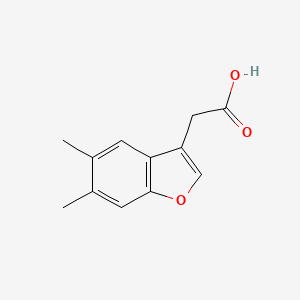


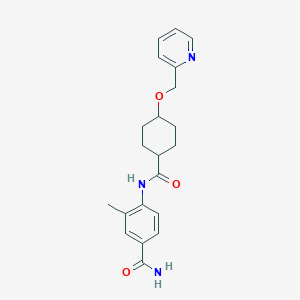
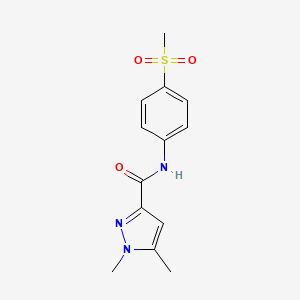
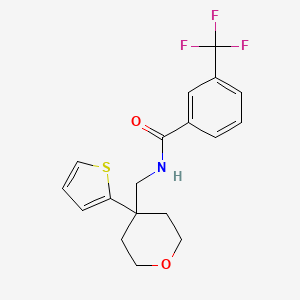
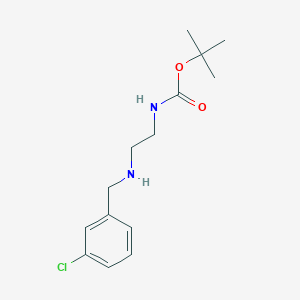

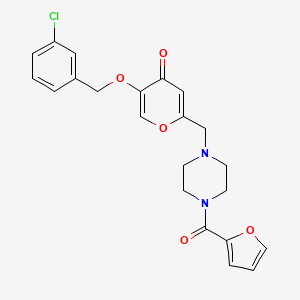
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2775013.png)